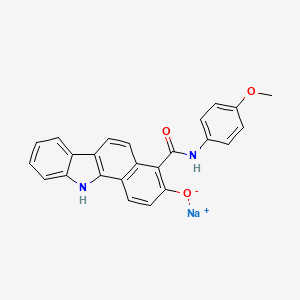
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt is a complex organic compound that belongs to the class of benzo(a)carbazoles This compound is characterized by its unique structure, which includes a benzo(a)carbazole core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the benzo(a)carbazole core: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the hydroxy and methoxy groups: These functional groups are usually added through substitution reactions using appropriate reagents.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine derivative.
Conversion to the sodium salt: The final step involves neutralizing the compound with a sodium base to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N-(4-methoxyphenyl)-9H-carbazole-3-carboxamide
- 2-Hydroxy-N-(4-methoxyphenyl)-9H-carbazole-3-carboxamide, sodium salt
Uniqueness
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt is unique due to its specific structural features, such as the benzo(a)carbazole core and the presence of hydroxy, methoxy, and carboxamide groups
Eigenschaften
CAS-Nummer |
68540-91-0 |
|---|---|
Molekularformel |
C24H17N2NaO3 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
sodium;4-[(4-methoxyphenyl)carbamoyl]-11H-benzo[a]carbazol-3-olate |
InChI |
InChI=1S/C24H18N2O3.Na/c1-29-15-8-6-14(7-9-15)25-24(28)22-17-10-11-18-16-4-2-3-5-20(16)26-23(18)19(17)12-13-21(22)27;/h2-13,26-27H,1H3,(H,25,28);/q;+1/p-1 |
InChI-Schlüssel |
PLCGRFYLDIMKSO-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC3=C2C=CC4=C3NC5=CC=CC=C45)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


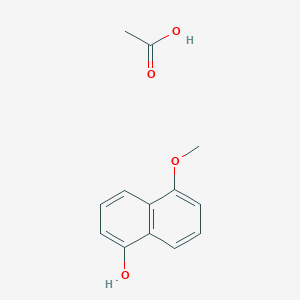
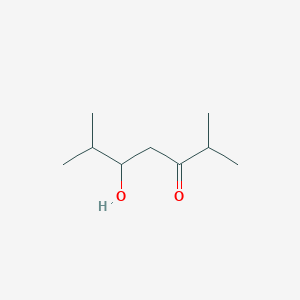
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)

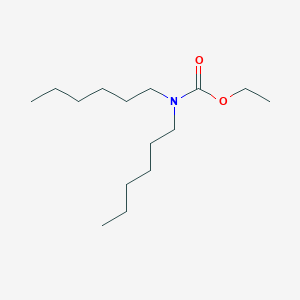
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)


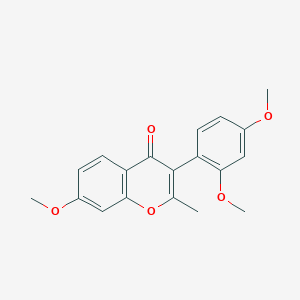

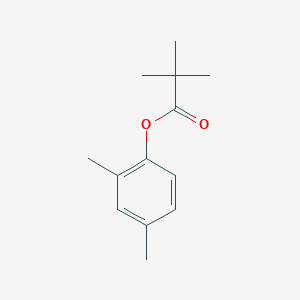

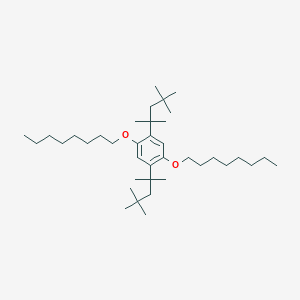
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
